molecular formula C9H7N3S B1625708 4-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene CAS No. 91870-91-6

4-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene

Cat. No.: B1625708
CAS No.: 91870-91-6
M. Wt: 189.24 g/mol
InChI Key: PVHVHFVAVNSYHI-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, thieno, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine is unique due to its fused ring system, which combines three different heterocyclic moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91870-91-6

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

4-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene

InChI

InChI=1S/C9H7N3S/c1-5-11-7-6-3-2-4-10-8(6)13-9(7)12-5/h2-4H,1H3,(H,11,12)

InChI Key

PVHVHFVAVNSYHI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C3=C(S2)N=CC=C3

Canonical SMILES

CC1=NC2=C(N1)C3=C(S2)N=CC=C3

Origin of Product

United States

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